molecular formula C18H18ClN3O B5802453 N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide

Cat. No.: B5802453
M. Wt: 327.8 g/mol
InChI Key: SFUOVOSLKWNKNU-UHFFFAOYSA-N
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Description

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butylbenzimidazol-5-yl)-N-(4-chlorobenzylidene)amine
  • N-(1-tert-butylbenzimidazol-5-yl)acetamide
  • N-(1-tert-butylbenzimidazol-5-yl)benzenesulfonamide

Uniqueness

Compared to these similar compounds, N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 4-chlorobenzamide moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-18(2,3)22-11-20-15-10-14(8-9-16(15)22)21-17(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUOVOSLKWNKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324017
Record name N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497247-81-1
Record name N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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